molecular formula C12H11NO2S B14854642 4-(3,5-Dimethyl-phenyl)-thiazole-2-carboxylic acid

4-(3,5-Dimethyl-phenyl)-thiazole-2-carboxylic acid

Cat. No.: B14854642
M. Wt: 233.29 g/mol
InChI Key: YGHQZXJNMIBVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethyl-phenyl)-thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-phenyl)-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethyl-phenyl)-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Formation of thiazole-2-carboxylic acid derivatives.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

4-(3,5-Dimethyl-phenyl)-thiazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-phenyl)-thiazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Thiazole-2-carboxylic acid: Lacks the 3,5-dimethylphenyl group, resulting in different chemical properties and biological activities.

    4-Phenylthiazole-2-carboxylic acid: Contains a phenyl group instead of a 3,5-dimethylphenyl group, leading to variations in reactivity and application.

Uniqueness: 4-(3,5-Dimethyl-phenyl)-thiazole-2-carboxylic acid is unique due to the presence of the 3,5-dimethylphenyl group, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature may also impact its solubility and stability, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C12H11NO2S/c1-7-3-8(2)5-9(4-7)10-6-16-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

YGHQZXJNMIBVET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CSC(=N2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.